molecular formula C19H18F3NO B2495063 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 1024186-50-2

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

Cat. No. B2495063
M. Wt: 333.354
InChI Key: SNSDZNWZUJPVFM-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain management and addiction. In

Scientific Research Applications

Radical Cyclizations in Organic Synthesis

Radical cyclizations are pivotal in organic chemistry for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. Studies by Ishibashi and Tamura (2004) highlight the control of regiochemistry in radical cyclizations, essential for synthesizing complex molecules with precise structural configurations. The research demonstrates the influence of reaction temperature and the nature of radical precursors on cyclization outcomes, providing a foundation for synthesizing compounds with similar structural features to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide" (H. Ishibashi & O. Tamura, 2004).

Anticancer Potential of Cinnamic Acid Derivatives

The study of cinnamic acid derivatives, including their synthesis and biological evaluation as anticancer agents, may offer insights into the potential medicinal applications of structurally related compounds. De, Baltas, and Bedos-Belval (2011) review the anticancer potentials of cinnamic acid derivatives, highlighting their underutilized status despite their rich medicinal tradition. The chemical versatility of these compounds, including the ability for substitution and addition reactions, supports their relevance in medicinal research potentially analogous to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide" (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, which include structures similar to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide," is crucial for understanding their environmental fate and impact. Liu and Avendaño (2013) review biodegradation studies of these compounds, emphasizing the formation of persistent and toxic degradation products. This research is relevant for assessing the environmental risks associated with the use and disposal of fluorochemicals, including potential analogs of the compound (Jinxia Liu & Sandra Mejia Avendaño, 2013).

properties

IUPAC Name

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)15-10-4-5-11-16(15)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSDZNWZUJPVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

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